(S)-1-(4-difluoromethoxy-phenyl)-ethylamine
Overview
Description
(S)-1-(4-difluoromethoxy-phenyl)-ethylamine (DFMEA) is an organic compound that has been used in scientific research for a variety of applications. It has been studied for its ability to act as a neurotransmitter in the brain and its potential to be used as a therapeutic agent for various diseases. DFMEA has also been studied for its ability to act as a prodrug in the synthesis of other compounds.
Scientific Research Applications
(S)-1-(4-difluoromethoxy-phenyl)-ethylamine has been studied for its potential to act as a neurotransmitter in the brain. Studies have shown that it has a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. It has also been studied for its potential to be used as a therapeutic agent for various diseases, such as Parkinson’s disease, schizophrenia, and depression.
In addition, this compound has been studied for its ability to act as a prodrug in the synthesis of other compounds. Studies have shown that it can be used as a precursor for the synthesis of a variety of compounds, such as 4-fluorophenethylamine, 4-chlorophenethylamine, and 4-methylphenethylamine.
Mechanism of Action
(S)-1-(4-difluoromethoxy-phenyl)-ethylamine has been studied for its ability to act as a neurotransmitter in the brain. Studies have shown that it binds to the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. It has been hypothesized that this compound has a higher affinity for the dopamine D2 receptor than other dopamine agonists, which could explain its potential to be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a neurotransmitter in the brain. Studies have shown that it binds to the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. It has also been studied for its potential to be used as a therapeutic agent for various diseases, such as Parkinson’s disease, schizophrenia, and depression. Studies have shown that this compound can increase the levels of dopamine in the brain, which may help to improve symptoms associated with these diseases.
Advantages and Limitations for Lab Experiments
(S)-1-(4-difluoromethoxy-phenyl)-ethylamine has several advantages for lab experiments. It is easily synthesized using a variety of methods, and it has a high affinity for the dopamine D2 receptor. Additionally, it is relatively stable and can be stored for long periods of time.
However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to handle and measure accurately. Additionally, it is not very selective in its binding to the dopamine D2 receptor, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for research on (S)-1-(4-difluoromethoxy-phenyl)-ethylamine. One potential direction is to further explore its potential to be used as a therapeutic agent for various diseases, such as Parkinson’s disease, schizophrenia, and depression. Additionally, further research could be done on its ability to act as a prodrug in the synthesis of other compounds. Finally, research could also be done on its potential to be used as a novel drug delivery system.
properties
IUPAC Name |
(1S)-1-[4-(difluoromethoxy)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQRHINHVOHHH-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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